ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate, also known as ECPP, is a chemical compound that has gained significant attention in the field of scientific research. ECPP is a piperazine derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The exact mechanism of action of ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including serotonin, dopamine, and GABA. ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate has also been shown to interact with specific receptors, including 5-HT1A and 5-HT2A receptors.
Biochemical and Physiological Effects:
ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including serotonin and dopamine, in the brain. ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
Ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activity. However, there are also some limitations to its use. ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate is a relatively new compound, and its long-term effects and safety profile are not fully understood. Additionally, the synthesis of ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate requires specialized equipment and expertise, which may limit its widespread use in research.
Future Directions
There are several potential future directions for research on ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate. One area of interest is the development of new drugs based on the structure of ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate. Researchers are also interested in further exploring the mechanism of action of ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate and its potential applications in the treatment of various neurological disorders. Additionally, there is a need for further studies to determine the long-term effects and safety profile of ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate.
Synthesis Methods
The synthesis of ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate involves the reaction of ethyl 4-aminopiperazine-1-carboxylate with cyclopentanecarbonyl isothiocyanate. The reaction is carried out under specific conditions, including the use of a suitable solvent, temperature, and reaction time. The product is then purified using chromatographic techniques to obtain pure ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate.
Scientific Research Applications
Ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess significant biological activity, including anticonvulsant, anxiolytic, and antidepressant effects. ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate has been identified as a potential lead compound for the development of new drugs to treat various neurological disorders.
properties
IUPAC Name |
ethyl 4-(cyclopentylcarbamothioyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2S/c1-2-18-13(17)16-9-7-15(8-10-16)12(19)14-11-5-3-4-6-11/h11H,2-10H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCOHMROXFFGMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(cyclopentylcarbamothioyl)piperazine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.